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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing laser settings for the excitation of

ATTO 700, a popular near-infrared fluorescent dye. This guide includes troubleshooting advice

and frequently asked questions to address common issues encountered during fluorescence

microscopy and flow cytometry experiments.

ATTO 700 Spectroscopic Properties
ATTO 700 is a fluorescent dye with an excitation maximum centered around 700 nm and an

emission maximum at approximately 716-719 nm.[1][2] It is characterized by high photostability

and a good quantum yield.[3] Understanding these spectral characteristics is crucial for

selecting the appropriate laser and filter combinations to maximize signal detection while

minimizing background noise.

Property Value Reference

Excitation Maximum (λex) ~700 nm [4][1][2]

Emission Maximum (λem) ~716 - 719 nm [4][2][5]

Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹ [6]

Fluorescence Quantum Yield

(Φf)
0.25 [4][6]

Fluorescence Lifetime (τfl) 1.6 ns [6]
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Recommended Laser and Filter Settings
For optimal excitation of ATTO 700, lasers that emit light in the 670-715 nm range are most

efficient.[7][8][9] Commonly used laser lines include the 647 nm and 676 nm lines of a Krypton-

ion laser, as well as diode lasers operating in the red region of the spectrum.[9][10][11]

Component
Recommended
Wavelength/Type

Notes

Excitation Laser 670-715 nm (Optimal)

Krypton-ion lasers (647 nm,

676 nm) and diode lasers are

suitable.[9][10][11]

Emission Filter
Long-pass or band-pass filter

centered around 720-740 nm

A common filter set is the

Cy®5.5 filter set.[4] A 695/40

nm bandpass filter can also be

used.[2]

Experimental Protocol: Optimizing Laser Power for
ATTO 700 Excitation
This protocol provides a step-by-step guide to determine the optimal laser power for your

specific experimental setup, balancing signal intensity with the need to minimize

photobleaching.

Objective: To find the lowest laser power that provides a sufficient signal-to-noise ratio for

reliable detection of ATTO 700 fluorescence without causing significant photobleaching over

the course of the experiment.

Materials:

A sample labeled with ATTO 700 (e.g., fixed cells, tissue section, or a solution of the dye).

A fluorescence microscope or flow cytometer equipped with a suitable laser and filter set for

ATTO 700.

Procedure:
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Initial Setup:

Turn on the fluorescence imaging system and allow the laser to warm up according to the

manufacturer's instructions.

Place your ATTO 700-labeled sample on the microscope stage or load it into the flow

cytometer.

Select the appropriate laser line (e.g., 647 nm or a laser in the 670-715 nm range) and the

corresponding emission filter for ATTO 700.

Determine Minimum Laser Power for Signal Detection:

Start with the laser power at its lowest setting.

Gradually increase the laser power until a discernible fluorescent signal from your sample

is observed above the background noise.

Record this laser power setting as your baseline.

Assess Photobleaching:

At the baseline laser power, acquire a time-lapse series of images (for microscopy) or

record the signal intensity over time (for flow cytometry).

Observe the fluorescence intensity over the intended duration of your experiment. A

gradual decrease in signal intensity indicates photobleaching.

If significant photobleaching occurs (e.g., more than 10-20% signal loss over the

experimental timeframe), the laser power is too high.

Optimization:

If photobleaching is observed, reduce the laser power in small increments and repeat the

assessment in a fresh field of view.

If the initial signal is too weak, you can cautiously increase the laser power. However, be

mindful that higher laser power will increase the rate of photobleaching.
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Consider increasing the detector gain or exposure time as an alternative to increasing

laser power to enhance a weak signal.

The optimal laser power is the setting that provides a bright, stable signal with minimal

photobleaching throughout the experiment.

Finalize Settings:

Once the optimal laser power is determined, record this setting for all subsequent

experiments with ATTO 700 under similar conditions.

Troubleshooting Guide & FAQs
This section addresses common problems that users may encounter when working with ATTO
700.

Q1: Why is my ATTO 700 signal weak or absent?

A1: A weak or absent signal can be due to several factors:

Incorrect Laser/Filter Settings: Ensure that your laser wavelength is within the optimal

excitation range for ATTO 700 (670-715 nm) and that you are using the correct emission

filter.[7][8][9]

Low Laser Power: The laser power may be set too low. Follow the optimization protocol to

determine the appropriate power setting.

Photobleaching: Excessive exposure to the excitation light can lead to photobleaching.

Reduce the laser power and minimize the exposure time.

Quenching: The fluorescence of ATTO 700 can be quenched by electron donors such as

guanine and tryptophan.[8][9] If your biomolecule of interest is in close proximity to these

residues, it could lead to a reduced signal.

Low Labeling Efficiency: Inefficient conjugation of ATTO 700 to your target molecule will

result in a weak signal. Verify your labeling protocol.

Sample Degradation: Ensure your sample has been stored correctly and has not degraded.
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Q2: My ATTO 700 signal is fading quickly during imaging. What can I do?

A2: Rapid signal fading is a classic sign of photobleaching. To mitigate this:

Reduce Laser Power: This is the most effective way to reduce photobleaching. Use the

lowest laser power that still provides a good signal-to-noise ratio.

Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

Use Neutral Density Filters: These filters can be used to reduce the intensity of the excitation

light.

Use an Antifade Mounting Medium: For fixed samples in microscopy, using a mounting

medium with an antifade reagent can significantly reduce photobleaching.

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background can obscure your specific signal. Here are some solutions:

Optimize Washing Steps: Ensure that all unbound ATTO 700 is washed away after the

labeling procedure.

Use a Blocking Agent: For immunofluorescence applications, use an appropriate blocking

buffer to prevent non-specific antibody binding.

Check for Autofluorescence: Unstained control samples can help determine if the

background is from cellular autofluorescence. Exciting at longer wavelengths, as with ATTO
700, generally helps to reduce autofluorescence from biological samples.[12][13]

Use High-Quality Reagents and Solvents: Ensure that your buffers and other reagents are

free of fluorescent impurities.

Q4: Can I use a 633 nm or 635 nm laser to excite ATTO 700?

A4: While the optimal excitation for ATTO 700 is around 700 nm, you can still achieve

excitation with lasers that are slightly off-peak, such as 633 nm or 635 nm lasers, which are

common on many confocal microscopes and flow cytometers. However, the excitation will be

less efficient, and you may need to use a slightly higher laser power or increased detector
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sensitivity to achieve a comparable signal to that obtained with a laser closer to the excitation

maximum.

Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with

ATTO 700 fluorescence.
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Troubleshooting workflow for ATTO 700 fluorescence issues.

Signaling Pathway and Experimental Workflow
Diagrams
For more complex experimental setups involving signaling pathways or specific workflows,

visual diagrams can aid in understanding and troubleshooting.

Example: Generic Antibody Staining Workflow
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A generalized workflow for immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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